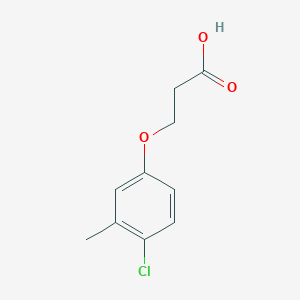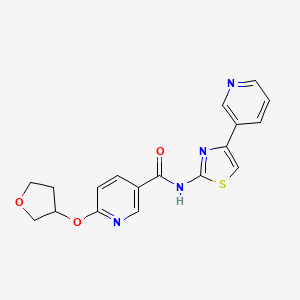
3-(4-Chloro-3-methylphenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-methylphenoxy)propanoic acid is also known as Mecoprop or methylchlorophenoxypropionic acid (MCPP). It is a common general-use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It is primarily used to control broadleaf weeds .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a chloro-methylphenyl group via an oxygen atom . The molecular formula is C10H11ClO3 and the molecular weight is 214.65 g/mol .Physical and Chemical Properties Analysis
Mecoprop is a solid at room temperature with a melting point of 94 to 95 °C . It is soluble in water at a concentration of 900 mg/L at 20 °C .科学的研究の応用
Herbicide Analysis in Water Samples
A method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy propanoic acid, in water samples has been developed. This method uses phase transfer catalyst-assisted microextraction with simultaneous derivatization, enhancing the resolution of analytes for sensitive determination. It demonstrates an enrichment factor of 288-fold and is applied to seawater and tap water samples, detecting 4-chloro-2-methylphenoxy propanoic acid in seawater (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Understanding Absolute Configurations of Herbicides
Vibrational circular dichroism (VCD) has been used to investigate enantiopure herbicides, including (+)-2-(4-chloro-2-methylphenoxy) propanoic acid. The study offers insights into the absolute configurations of these compounds, aiding in understanding the impact of stereochemistry on the activity and behavior of herbicides (He, Wang, & Polavarapu, 2005).
Exposure Assessment in Agricultural Settings
Research has evaluated the exposure of Finnish farm workers to various phenoxy acid herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid. The study highlights the importance of understanding occupational exposure levels to these herbicides for health and safety regulations (Manninen, Kangas, Klen, & Savolainen, 1986).
Polybenzoxazine Synthesis
Phloretic acid, a derivative of 3-(4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block for benzoxazine ring formation. This research demonstrates the potential of phloretic acid to enhance the reactivity of molecules towards benzoxazine formation, offering sustainable alternatives in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Investigation of Photophysicochemical Properties
Studies on zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups have been conducted. These investigations focus on the synthesis, characterization, and examination of photophysicochemical properties, which are crucial for various applications including in photodynamic therapy and as photosensitizers (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
作用機序
Safety and Hazards
The United States Environmental Protection Agency has classified mecoprop as toxicity class III - slightly toxic . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with specific hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
特性
IUPAC Name |
3-(4-chloro-3-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOVYPZWPLFBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)
![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)
![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)
![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2770174.png)
![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)

![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)
![N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2770181.png)


